6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dichlorophenyl group and the pyrazolo[1,5-a]pyrimidine scaffold contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final pyrazolo[1,5-a]pyrimidine structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This inhibition disrupts various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit kinase inhibitory activities and have been studied for their anticancer potential.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dichlorophenyl group, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
922736-53-6 |
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Molecular Formula |
C14H12Cl2N4 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H12Cl2N4/c1-7-5-12-18-8(2)13(14(17)20(12)19-7)9-3-4-10(15)11(16)6-9/h3-6H,17H2,1-2H3 |
InChI Key |
RZXPKBFNTQFNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C(=C2N)C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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